5-アミノアリル-dUTP ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

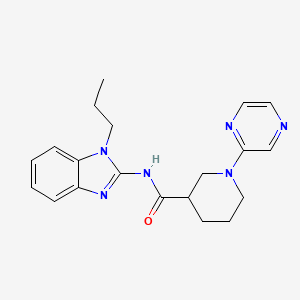

AA-dUTP sodium salt, also known as Aminoallyl-dUTP sodium salt, is a fluorescent dye that can be used to stain cDNA . It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) in which the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group .

Synthesis Analysis

Aminoallyl-dUTP may be used for indirect stable labeling of first-strand cDNA synthesis via polymerase chain reaction (PCR). It functions as a reactive site for subsequent labeling by reactive fluorescent probes .Molecular Structure Analysis

The empirical formula of AA-dUTP sodium salt is C12H20N3O14P3·xNa+ . The molecular weight is 523.22 (free acid basis) .Chemical Reactions Analysis

AA-dUTP sodium salt can be used to produce amine-containing DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR .科学的研究の応用

アフィニティクロマトグラフィー

5-アミノアリル-dUTP ナトリウム塩は、アフィニティクロマトグラフィーにおけるリガンドとして使用できます。 この用途では、この化合物が特定のタンパク質や分子に選択的に結合する能力を利用し、複雑な混合物からの分離と精製を促進します。 .

DNA ラベリング

この化合物は、合成中の DNA に酵素的に組み込むのに適しています。 組み込み後、アミン含有 DNA は、ペプチドカップリング法を用いて蛍光色素、ビオチン、またはその他のハプテンで標識できます。 これは、さまざまなアッセイで DNA を追跡または定量化する分子生物学において特に役立ちます。 .

cDNA 合成と標識

5-アミノアリル-dUTP は、ポリメラーゼ連鎖反応 (PCR) を通じた合成中に、最初の鎖 cDNA の間接的な安定な標識に使用されます。 これにより、遺伝子発現研究における cDNA の後続の検出または定量が可能になります。 .

蛍光物質修飾

5-アミノアリル-dUTP に含まれるアミノアリル基は、蛍光物質で修飾するのに適しています。 この特性は、蛍光顕微鏡またはフローサイトメトリー用のプローブの設計に利用されており、標識されたヌクレオチドを核酸に組み込むことができます。 .

マーカー付着

蛍光物質に加えて、5-アミノアリル-dUTP は、ビオチンや放射性同位体などの他のマーカーで修飾できます。 これらのマーカーは、サザンブロッティングやインサイチューハイブリダイゼーションなど、さまざまな検出方法で使用されます。 .

アフィニティタグ

アミノアリル基は、特定の抗体またはその他の結合パートナーによって結合できるアフィニティタグとして機能できます。 この用途は、タグ付けされた分子の分離が要求される免疫沈降やその他の技術で役立ちます。 .

ナノテクノロジー

同様に、これらの化合物は、特定の特性を持つナノスケールデバイスや材料を構築するために使用できるナノテクノロジーでも用途が見られる可能性があります。

各用途の詳細については、さらなる調査と分析が必要です。

BIOLOG - 5-アミノアリル-dUTP に関する技術情報 Biotium - 5-アミノアリル-dUTP (AA-dUTP)、凍結乾燥粉末 MilliporeSigma - アミノアリル-dUTP

作用機序

Target of Action

AA-dUTP sodium salt, also known as 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate, is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . The primary targets of AA-dUTP are DNA polymerases, which incorporate it into DNA during replication or repair .

Mode of Action

AA-dUTP is incorporated into DNA by DNA polymerases during replication or repair, similar to dUTP . The presence of the aminoallyl group allows for subsequent labeling with reactive fluorescent probes or other markers . This makes AA-dUTP a valuable tool for creating labeled DNA for various applications, such as fluorescence in situ hybridization (FISH) and microarray experiments .

Biochemical Pathways

The primary biochemical pathway involving AA-dUTP is DNA synthesis, where it is incorporated into the growing DNA strand by DNA polymerases . Once incorporated, the aminoallyl group on AA-dUTP can react with various probes, allowing for the visualization or detection of specific DNA sequences .

Result of Action

The incorporation of AA-dUTP into DNA results in a DNA molecule that can be specifically labeled and visualized . This allows researchers to track the location and movement of specific DNA sequences in cells or tissues, providing valuable insights into genetic function and regulation .

Action Environment

The action of AA-dUTP is influenced by various environmental factors. For instance, its stability is affected by temperature, with the compound being most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, to maintain its original high quality, it is recommended to allow thawing only before using the product . Additionally, the efficiency of AA-dUTP incorporation and subsequent labeling can be influenced by the conditions of the DNA synthesis reaction, including the type of DNA polymerase used and the reaction pH .

生化学分析

Biochemical Properties

AA-dUTP Sodium Salt can be used as a ligand for affinity chromatography and is also suitable for modification with fluorophores and other markers . It can be readily incorporated into DNA through conventional enzymatic incorporation techniques such as reverse transcription, nick translation, random primed labeling, or PCR . The resulting amine-modified nucleic acids can then be labeled using any amine-reactive fluorescent dyes, biotins, and other amine-reactive reagents .

Cellular Effects

The incorporation of AA-dUTP Sodium Salt into DNA can have various effects on cellular processes. It can influence cell function by affecting gene expression, as the modified DNA can be used as a template for transcription . Additionally, the fluorescent labeling enabled by AA-dUTP Sodium Salt can impact cell signaling pathways by allowing for the visualization and tracking of specific DNA sequences within the cell .

Molecular Mechanism

The mechanism of action of AA-dUTP Sodium Salt involves its incorporation into DNA via enzymatic processes . Once incorporated, the aminoallyl group in AA-dUTP Sodium Salt serves as a reactive site for subsequent labeling by reactive fluorescent probes . This allows for the visualization of the DNA sequence in which the AA-dUTP Sodium Salt is incorporated, providing a valuable tool for studying gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

AA-dUTP Sodium Salt is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, to maintain its original high quality, it is recommended to allow thawing only before using the product .

Metabolic Pathways

AA-dUTP Sodium Salt is involved in the metabolic pathway of DNA synthesis, where it is incorporated into DNA in place of thymidine triphosphate (TTP) . The enzymes involved in this process include those involved in DNA replication and repair, such as DNA polymerase .

Subcellular Localization

Once incorporated into DNA, AA-dUTP Sodium Salt is localized wherever the DNA molecule is within the cell. This could be within the nucleus or mitochondria, depending on whether it is incorporated into nuclear or mitochondrial DNA . The subcellular localization of AA-dUTP Sodium Salt can affect its activity or function, as it can only label DNA sequences in its immediate vicinity .

特性

IUPAC Name |

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJNICVUBCOHMY-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3Na3O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)